1-(7-Fluoroquinazolin-4-yl)piperidin-3-ol
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Overview
Description
1-(7-Fluoroquinazolin-4-yl)piperidin-3-ol is a chemical compound with the molecular formula C13H14FN3O and a molecular weight of 247.273 g/mol. This compound features a quinazoline core substituted with a fluorine atom at the 7-position and a piperidin-3-ol moiety at the 4-position. It is a part of the quinazoline class of compounds, which are known for their diverse biological activities and therapeutic potential.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(7-Fluoroquinazolin-4-yl)piperidin-3-ol typically involves multiple steps, starting with the construction of the quinazoline core. One common approach is the condensation of anthranilic acid with an appropriate amine, followed by cyclization under acidic conditions to form the quinazoline ring. Subsequent fluorination at the 7-position and introduction of the piperidin-3-ol group can be achieved through nucleophilic substitution reactions.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using high-purity starting materials and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and other advanced techniques may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 1-(7-Fluoroquinazolin-4-yl)piperidin-3-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with different functional groups.
Reduction: Reduction reactions can be used to modify the compound's structure and properties.
Substitution: Nucleophilic substitution reactions can introduce different substituents at various positions on the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, alcohols, and halides can be used in substitution reactions, often under acidic or basic conditions.
Major Products Formed: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, which can exhibit different biological activities and properties.
Scientific Research Applications
1-(7-Fluoroquinazolin-4-yl)piperidin-3-ol has shown potential in several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: It has been studied for its biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: The compound and its derivatives are being investigated for their therapeutic potential in treating various diseases, such as infections and cancer.
Industry: It is used in the development of new drugs and chemical products, contributing to advancements in pharmaceuticals and other industries.
Mechanism of Action
The mechanism by which 1-(7-Fluoroquinazolin-4-yl)piperidin-3-ol exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and the derivatives involved.
Comparison with Similar Compounds
1-(7-Fluoroquinazolin-4-yl)piperidin-3-ol is part of a broader class of quinazoline derivatives, which include compounds such as:
Quinazolin-4-amine
7-Fluoroquinazolin-4-one
Piperidin-3-ol derivatives
These compounds share structural similarities but differ in their substituents and functional groups, leading to variations in their biological activities and applications
Properties
IUPAC Name |
1-(7-fluoroquinazolin-4-yl)piperidin-3-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14FN3O/c14-9-3-4-11-12(6-9)15-8-16-13(11)17-5-1-2-10(18)7-17/h3-4,6,8,10,18H,1-2,5,7H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLRNYGKLWKILLG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=NC=NC3=C2C=CC(=C3)F)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14FN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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